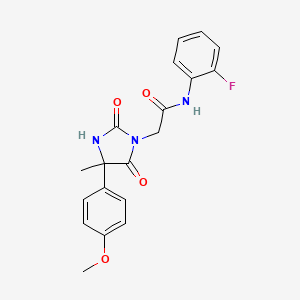

![molecular formula C10H16ClNOS B2669165 (6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride CAS No. 2172567-04-1](/img/structure/B2669165.png)

(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

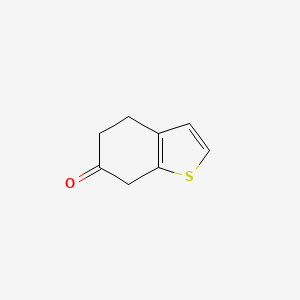

The compound “(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride” belongs to a class of compounds known as thiophenes. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such compounds often involves reactions with various reagents to form a variety of heterocyclic compounds . For instance, one synthesis involves the reaction of 2-bromodimedone with cyanothioacetamide . Another synthesis involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with ethyl acetoacetate to give oxobutanamide derivatives .Molecular Structure Analysis

The molecular structure of these compounds is complex and often involves multiple functional groups. For example, the compound 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine has a molecular weight of 181.30 . The structure often includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with benzoylisothiocyanate gives a thiourea derivative . This thiourea derivative can then undergo cyclization to give a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Alkylation and Oxidation Reactions

A study explored the alkylation and oxidation reactions of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a compound structurally related to thiazole derivatives, detailing the selective oxidation processes and the influence of various reagents on these reactions (Ohkata, Takee, & Akiba, 1985).

Complexation Reaction Studies

Research into the complexation reactions between macrocyclic ligands and cations in non-aqueous solvents provides insights into how compounds similar to "(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride" might interact in various solvent environments. These studies help understand the stability and behavior of chemical complexes in mixed solvents (Rounaghi, Tarahomi, & Mohajeri, 2009).

Catalysis and Oxidation Reactions

Investigations into the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolites have demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This work highlights the potential for thiazole-based compounds to serve as catalysts in chemical transformations, offering a glimpse into their utility in synthetic organic chemistry (Ghorbanloo & Maleki Alamooti, 2017).

Fluorosensing Applications

Research on the fluorosensing of lower alcohols using highly fluorescent dyes related to thiazole derivatives showcases the application of these compounds in optical sensing technologies. This area of study demonstrates how modifications to the thiazole core structure can lead to materials with significant applications in chemical sensing (Orellana et al., 1995).

Conversion of Alcohols to Hydrocarbons

Studies on the conversion of methanol and ethanol to hydrocarbons over synthetic zeolites provide a foundational understanding of how thiazole derivatives might behave or be used in catalytic processes for energy and fuel applications. This research is crucial for the development of new catalytic systems and the efficient utilization of biomass-derived alcohols (Derouane et al., 1978).

Orientations Futures

The future research directions for these compounds could involve further optimization of their structures to enhance their pharmacological activity . For example, a comparative study based on the evaluation of the predicted properties of ADMET in silico between the candidate molecule and the Crizotinib inhibitor showed that the selected molecule can be used as new anticancer drug candidates .

Propriétés

IUPAC Name |

(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS.ClH/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7;/h12H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVZIDUMLXCQPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=N2)CO)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)

![3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2669095.png)

![N-(4-isopropylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2669097.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2669098.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2669099.png)

![2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669102.png)

![2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2669105.png)